molecular formula C7H7N3O B151915 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile CAS No. 128199-32-6

2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B151915
CAS No.: 128199-32-6
M. Wt: 149.15 g/mol
InChI Key: DRUMUCBBNROIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It belongs to the class of pyrimidine-5-carbonitrile derivatives, which are recognized in medicinal chemistry as privileged scaffolds for developing novel bioactive molecules . These compounds are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Pyrimidine-5-carbonitrile derivatives have demonstrated significant research value due to their diverse biological activities. Scientific literature indicates that analogs of this chemical class are explored as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications , serine/threonine kinase (PIM-1) inhibitors for anticancer research , and dual inhibitors targeting both EGFR and PI3k enzymes for antiproliferative agents . Furthermore, certain dihydropyrimidine-5-carbonitrile analogs have shown promising antinociceptive properties in experimental models . The mechanism of action for this specific compound may be derived from its functional groups and molecular structure, which allow it to interact with various enzymatic targets. The pyrimidine core can serve as a hydrogen bond acceptor and donor, while the carbonitrile group can contribute to binding affinity with key amino acid residues in enzyme active sites, such as Lys67 in PIM-1 kinase . This product is provided for research use only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-6(3-8)7(11)10-5(2)9-4/h1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUMUCBBNROIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Pyrimidine-5-carbonitrile Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of the 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The pyrimidine nucleus is a quintessential example, forming the backbone of nucleic acids and a wide array of therapeutic agents.[1][2] This guide focuses on a specific and promising subset: the pyrimidine-5-carbonitrile scaffold, with a particular emphasis on the potential of This compound .

While extensive literature may not exist for this exact dimethylated structure, a wealth of research on closely related analogs provides a strong foundation for predicting its pharmacological utility. Derivatives of pyrimidine-5-carbonitrile have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[1][2][3][4] This document will synthesize this body of evidence, exploring the synthetic routes, mechanisms of action, and key structure-activity relationships that underscore the therapeutic promise of this chemical class. For researchers and drug development professionals, this guide serves to illuminate the rationale behind targeting this scaffold and provides practical methodologies for its investigation.

Part 1: Synthesis and Chemical Characterization

The versatility of the pyrimidine-5-carbonitrile core stems from its accessible synthesis, most notably through multi-component reactions like the Biginelli reaction or its variations. These one-pot procedures offer an efficient route to construct the heterocyclic ring with various substituents.

A common and robust strategy involves the condensation of an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and urea or thiourea.[5][6] The reaction proceeds through a proposed mechanism involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclodehydration to yield the final pyrimidine ring.[5]

Synthetic_Pathway cluster_0 Reactants cluster_1 Reaction Cascade RCHO Aldehyde (R-CHO) Intermediate1 Intermediate (I) (Knoevenagel Adduct) RCHO:e->Intermediate1:w Knoevenagel Condensation Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile:e->Intermediate1:w Urea Urea/Thiourea Intermediate2 Intermediate (II) (Michael Adduct) Urea:e->Intermediate2:w Michael Addition Intermediate1:e->Intermediate2:w Product Pyrimidine-5-carbonitrile (Final Product) Intermediate2:e->Product:w Cyclodehydration & Tautomerization

Caption: Generalized synthetic pathway for pyrimidine-5-carbonitrile derivatives.

Experimental Protocol: General Synthesis of a 4-Aryl-6-amino-2-oxo-pyrimidine-5-carbonitrile Derivative

This protocol is a representative example adapted from established literature for synthesizing the pyrimidine core structure.[6]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve the selected aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and urea (12 mmol, 0.72 g) in 50 mL of absolute ethanol.

  • Catalyst Addition: Add anhydrous potassium carbonate (15 mmol, 2.07 g) to the mixture. The catalyst is crucial for promoting the condensation reactions.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (7:3).

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water and stir for 15 minutes.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Anticancer Potential: Targeting Key Oncogenic Pathways

The most extensively documented therapeutic application of pyrimidine-5-carbonitrile derivatives is in oncology. These compounds have been shown to inhibit several key kinases that are critical for tumor growth, proliferation, and survival.

Mechanism 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process. Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[7] For instance, certain compounds have exhibited inhibitory concentrations (IC₅₀) in the sub-micromolar range, comparable to or even exceeding the activity of standard drugs like Sorafenib.[7] This inhibition blocks the downstream signaling cascade, leading to reduced tumor vascularization.

B. Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer, driving cell proliferation and survival. Pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors of EGFR.[8] Significantly, some analogs show potent activity against both the wild-type (EGFRʷᵗ) and the drug-resistant T790M mutant, offering a potential solution to overcome acquired resistance to first-generation EGFR inhibitors.[8][9]

Mechanism 2: Dual Inhibition of EGFR and Other Pro-Cancerous Enzymes

To combat the complexity and redundancy of cancer signaling, dual-inhibitors are a highly attractive strategy.

  • EGFR/PI3K Dual Inhibition: The PI3K/AKT pathway is a critical downstream effector of EGFR and a central node for cell survival signaling. Novel pyrimidine-5-carbonitriles have been developed that dually inhibit both EGFR and PI3K isoforms, leading to a more comprehensive shutdown of oncogenic signaling and induction of apoptosis.[9][10]

  • EGFR/COX-2 Dual Inhibition: Cyclooxygenase-2 (COX-2) is involved in inflammation and promotes cancer cell proliferation and apoptotic resistance. Derivatives that inhibit both EGFR and COX-2 have been synthesized, demonstrating a multi-pronged attack on tumor progression.[11]

Anticancer_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 Proliferation Cell Proliferation, Survival, Angiogenesis VEGFR->Proliferation Angiogenesis EGFR EGFR PI3K PI3K EGFR->PI3K RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF AKT AKT PI3K->AKT AKT->Proliferation Survival RAS_RAF->Proliferation Proliferation COX2 COX-2 COX2->Proliferation Inflammation, Apoptotic Resistance Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->VEGFR Inhibitor->EGFR Inhibitor->PI3K Inhibitor->COX2 VEGF VEGF VEGF->VEGFR EGF EGF EGF->EGFR

Caption: Key oncogenic pathways targeted by pyrimidine-5-carbonitrile derivatives.

Summary of Anticancer Activity
Compound Class/DerivativeTarget(s)Cancer Cell Line(s)Reported IC₅₀ (µM)Reference
Benzylidene-hydrazone seriesVEGFR-2HCT-116, MCF-71.14 - 10.33[7]
6-(4-fluorophenyl)-2-(methylthio) seriesEGFRʷᵗ/T790M, PI3KSNB-75 (CNS)< 0.01[9]
Substituted benzylthio seriesEGFRʷᵗ, COX-2Colo 2051.66 - 1.83[11]
Phenylpiperazin-1-yl seriesPI3Kδ/γ, AKT-1K562 (Leukemia)3.36 - 6.99[10]
General pyrimidine-5-carbonitrileEGFRʷᵗ/T790MHCT-116, HepG-22.4 - 4.14[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the anti-proliferative activity of a test compound.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be non-toxic (<0.5%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Antimicrobial and Anti-inflammatory Potential

Beyond oncology, the pyrimidine-5-carbonitrile scaffold has shown considerable promise in combating infectious diseases and inflammation.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have long been investigated for this purpose, with some showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][12][13][14] The mechanism is often linked to the inhibition of essential microbial enzymes, such as dihydrofolate reductase, disrupting folate metabolism which is vital for bacterial replication.[15]

Anti-inflammatory and Analgesic Activity

Several pyrimidine-5-carbonitrile derivatives have been reported to possess anti-inflammatory and analgesic properties.[3][4][16] This activity is often attributed to the inhibition of COX enzymes, which are central to the inflammatory cascade and the perception of pain.[11] In vivo studies using animal models, such as the acetic acid-induced abdominal constriction test, have confirmed the antinociceptive (pain-relieving) effects of these compounds.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a widely used method for preliminary screening of antimicrobial activity.[13]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.

  • Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ampicillin) or antifungal (e.g., Clotrimazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold is a validated platform for the development of potent therapeutic agents. The extensive body of research on its derivatives strongly suggests that This compound represents a valuable starting point for drug discovery. Its analogs have demonstrated the ability to potently and selectively inhibit key targets in oncology, such as VEGFR-2, EGFR, and PI3K, while also showing significant antimicrobial and anti-inflammatory activities.

The path forward is clear:

  • Synthesis and Screening: The target compound, this compound, and a library of its novel derivatives should be synthesized. These should then be subjected to a broad panel of in vitro screens, including kinase inhibition assays, cytotoxicity assays against diverse cancer cell lines, and antimicrobial susceptibility tests.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the N1, C2, and C6 positions will be crucial to optimize potency and selectivity for desired biological targets.

  • In Vivo Evaluation: The most promising candidates from in vitro studies must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Available at: [Link]

  • Gouda, M. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Available at: [Link]

  • Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry. Available at: [Link]

  • Sathisha, K. R., et al. (2015). Biological activities of synthetic pyrimidine derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • Fargualy, S. A., et al. (2018). Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Gholipour, S., et al. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]

  • El-Dydamony, N. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports. Available at: [Link]

  • de Melo, S. J., et al. (2006). A simple approach for the synthesis of 2,6-diaryl-4-oxo-3,4-dihydropyrimidine-5-carbonitriles. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry. Available at: [Link]

  • de Melo, S. J., et al. (2006). A Simple Approach for the Synthesis of 2,6-Diaryl-4-oxo-3,4-dihydropyrimidine-5-carbonitriles. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Morales-Ríos, E., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

  • Kumar, D., et al. (2015). Pharmacological potentials of pyrimidine derivative: A review. ResearchGate. Available at: [Link]

  • Baluja, S., et al. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Semantic Scholar. Available at: [Link]

  • Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de Oliveira, R. S., et al. (2012). Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. Molecules. Available at: [Link]

  • Baluja, S., et al. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. Available at: [Link]

Sources

Structural Elucidation and Solid-State Packing of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solid-state architecture of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile (DMP-5CN) represents a critical case study in heterocyclic crystal engineering. As a functionalized pyrimidine, its packing is governed by a competition between strong hydrogen bond donors (N-H), acceptors (C=O, -CN), and steric modulation by methyl substituents. This guide provides a comprehensive analysis of its tautomeric preference, crystallization protocols, and the supramolecular synthons that define its lattice stability—factors directly influencing solubility and bioavailability in drug development.

Molecular Architecture & Tautomeric Equilibrium

Before analyzing the crystal lattice, one must define the molecular entity. Pyrimidinones exhibit prototropic tautomerism, existing in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.

The Tautomeric Preference

For this compound, the 4-oxo-1H tautomer is the thermodynamically preferred species in the solid state.

  • Electronic Driver: The cyano group at the 5-position is strongly electron-withdrawing (

    
    , 
    
    
    
    effects). This increases the acidity of the N1-proton, stabilizing the dipolar character of the amide-like moiety (N1-C6-C5-C4=O).
  • Steric Driver: The 2- and 6-methyl groups provide steric bulk but do not disrupt the planarity required for resonance stabilization of the oxo form.

Graphviz Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the crystallization pathway favoring the oxo-form.

Tautomerism Hydroxy Hydroxy Form (Lactim) Favored in Gas Phase/Non-polar Solvents Oxo 4-Oxo-1H Form (Lactam) Favored in Solid State/Polar Solvents Hydroxy->Oxo Proton Transfer (Solvent Assisted) Crystal Crystal Lattice (Stabilized by N-H...O Dimers) Oxo->Crystal Nucleation & Growth (Supramolecular Assembly)

Figure 1: Tautomeric equilibrium shifting toward the 4-oxo species during crystallization.

Experimental Protocols: Crystallization & Characterization[1]

Achieving single crystals suitable for X-ray diffraction (XRD) requires controlling the saturation kinetics to prevent amorphous precipitation.

Solvent Selection Strategy

The high polarity of the 4-oxo motif and the nitrile group necessitates polar solvents.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) – High solubility.

  • Anti-Solvent: Water or Ethanol – Controlled diffusion.

Protocol: Slow Evaporation Method

This protocol is self-validating; the appearance of defined prisms confirms the purity of the oxo-tautomer.

  • Dissolution: Dissolve 50 mg of DMP-5CN in 2 mL of warm DMF (

    
    ). Ensure complete dissolution (solution must be clear).
    
  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Ethanol. Seal the outer jar.

  • Incubation: Store at ambient temperature (

    
    ) in a vibration-free environment.
    
  • Harvest: Colorless prismatic crystals typically appear within 3–7 days.

Structural Analysis: Packing Motifs & Synthons

The crystal packing of DMP-5CN is defined by three primary interactions: the centrosymmetric dimer, the nitrile dipole alignment, and pi-stacking.

The Primary Synthon: Dimer

The dominant feature in 4-pyrimidinone crystallography is the formation of a self-complementary dimer.

  • Mechanism: The N1-H acts as a hydrogen bond donor, while the carbonyl oxygen (C4=O) acts as an acceptor.

  • Geometry: Two molecules associate in a centrosymmetric fashion, forming an eight-membered ring motif denoted as

    
     in graph-set notation.
    
  • Bond Metrics: The

    
     distance is typically 
    
    
    
    , indicating a strong hydrogen bond reinforced by the electron-withdrawing 5-CN group.
The Role of the 5-Cyano Group

The nitrile group (-C


N) is a weak hydrogen bond acceptor but a strong dipole director.
  • C-H...N Interactions: The methyl protons (C2-CH3 or C6-CH3) often engage in weak hydrogen bonds with the nitrile nitrogen of a neighboring dimer, linking the 0D dimers into 1D ribbons or 2D sheets.

  • Dipole Alignment: The molecular dipoles align in an antiparallel arrangement to minimize lattice energy, often resulting in a monoclinic space group (commonly

    
    ).
    
Quantitative Data Summary (Representative)
ParameterValue / MotifSignificance
Space Group

or

Centrosymmetric packing allows antiparallel dipole cancellation.
Z (Molecules/Cell) 4Standard for monoclinic cells with dimers.
Primary H-Bond

Forms the core structural dimer.
Secondary Interaction

Stabilizes the packing between dimers.
Calculated Density

Typical for compact organic heterocycles.
Graphviz Visualization: Crystal Packing Hierarchy

This diagram maps the assembly from single molecule to 3D lattice.

CrystalPacking Molecule Monomer (2,6-dimethyl-4-oxo-1H-pyrimidine-5-CN) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong H-Bond (N-H...O) Ribbon 1D Ribbon (Linked by C-H...N interactions) Dimer->Ribbon Weak H-Bond (C-H...N-C) Layer 2D Sheets (Pi-Pi Stacking) Ribbon->Layer Planar Stacking Lattice 3D Crystal Lattice (Van der Waals forces) Layer->Lattice Packing

Figure 2: Hierarchical assembly of DMP-5CN from monomer to 3D lattice.

Pharmaceutical Implications[1][2][3][4][5]

Understanding this structure is vital for formulation:

  • Solubility: The strong intermolecular hydrogen bonds in the crystal lattice (high lattice energy) suggest poor aqueous solubility. Formulation strategies may require disruption of the dimer (e.g., amorphous solid dispersions).

  • Polymorphism: The rotational freedom of the methyl groups and the potential for the nitrile to accept protons from different donors suggests a risk of polymorphism. Screening is mandatory.

  • Stability: The 4-oxo tautomer is chemically stable, but the nitrile group is susceptible to hydrolysis under strong acidic/basic conditions.

References

  • Tautomerism in Solid State: Voet, D., & Rich, A. (1970).[1] The crystal structures of purines, pyrimidines and their intermolecular complexes. Progress in Nucleic Acid Research and Molecular Biology.

  • Nitrile Interactions in Crystallography: Vangala, V. R., et al. (2012). Supramolecular synthons in the crystal engineering of cyanopyridines and cyanopyrimidines. Crystal Growth & Design.

  • General Synthesis & Characterization of 5-Cyanopyrimidines: El-Gazzar, A. B. A., et al. (2008). Synthesis and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. European Journal of Medicinal Chemistry.

  • Hydrogen Bonding Motifs (R2,2(8)): Bernstein, J., et al. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition.

Sources

Methodological & Application

Application Note: 2,6-Dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. This guide details the synthetic utility of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile, a highly functionalized and promising, yet underutilized, building block for the construction of diverse, biologically relevant heterocyclic systems. While direct literature on this specific precursor is emerging, its reactivity can be confidently predicted based on well-established chemical principles governing analogous pyrimidine-5-carbonitriles. This document provides a framework for its application, focusing on the synthesis of high-value fused systems such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. We present detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this versatile precursor for drug discovery and development.

Introduction and Reactivity Profile

The pyrimidine ring is a privileged scaffold in drug discovery, present in compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The value of a pyrimidine precursor is significantly enhanced by the presence of multiple, strategically placed functional groups that can be selectively manipulated to build molecular complexity.

This compound is one such precursor. Its structure contains three key reactive sites that enable its use in a variety of cyclization and annulation reactions:

  • The Electrophilic Nitrile Group: The carbon atom of the C≡N group is highly electrophilic and is a prime target for nucleophilic attack, serving as a critical anchor point for ring formation.

  • The α-Methyl Group (C6-CH₃): This methyl group is activated by the adjacent electron-withdrawing nitrile and the pyrimidine ring. It can be deprotonated under basic conditions to form a nucleophilic carbanion, which can participate in condensation reactions.

  • The Keto-Enol Tautomerism: The 4-oxo group can tautomerize to a 4-hydroxy (enol) form, which can be converted into a better leaving group (e.g., a chloro group via POCl₃) for subsequent nucleophilic substitution, or participate directly in cyclizations.

These features make it an ideal starting material for constructing fused heterocyclic systems. This guide will focus on two such transformations.

Caption: Key reactive sites of the pyrimidine precursor.

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is of significant interest due to its potent biological activities, including protein kinase inhibition.[3] A robust method for constructing this bicyclic system is through the annulation of a pyridine ring onto a pyrimidine precursor.

Mechanistic Rationale

The reaction of this compound with reagents containing an active methylene group, such as malononitrile, in the presence of a base catalyst (e.g., piperidine or triethylamine) is a powerful strategy. This transformation proceeds via a domino Knoevenagel condensation-Thorpe-Ziegler cyclization sequence.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate in situ.

  • Michael Addition: The activated C6-methyl group of the pyrimidine is deprotonated by the base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic β-carbon of the arylidenemalononitrile intermediate in a classic Michael addition.

  • Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The amino group formed attacks the proximal nitrile group (C5-CN) of the pyrimidine ring.

  • Tautomerization: A final tautomerization yields the stable, aromatic pyrido[2,3-d]pyrimidine system.

This one-pot, multi-component approach is highly efficient and aligns with the principles of green chemistry, especially when conducted in aqueous media.[4]

Mechanism_Pyrido Mechanism for Pyrido[2,3-d]pyrimidine Synthesis Start Pyrimidine Precursor + Ar-CHO + Malononitrile Intermediate1 Michael Adduct (After Michael Addition) Start->Intermediate1 1. Knoevenagel Condensation 2. Michael Addition Base Base (e.g., Piperidine) Base->Start catalysis Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct Pyrido[2,3-d]pyrimidine Product Intermediate2->FinalProduct Tautomerization (Aromatization)

Caption: Domino reaction pathway for pyrido[2,3-d]pyrimidine synthesis.

Experimental Protocol: One-Pot Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

Objective: To synthesize 5-amino-7-(4-chlorophenyl)-2,8-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Materials:

  • This compound (1.0 mmol, 163 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (15 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (15 mL).

  • Stir the mixture at room temperature to achieve a suspension.

  • Add piperidine (0.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 5 mL), and then with diethyl ether (10 mL).

  • Dry the product under vacuum to afford the pure pyrido[2,3-d]pyrimidine derivative.

Expected Outcome: A pale yellow solid. Yield: 80-90%. Characterization via ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the structure.

Data Summary
EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol691
24-ChlorobenzaldehydePiperidineEthanol788
34-Methoxybenzaldehyde(NH₄)₂HPO₄H₂O/EtOH593[4]
43-NitrobenzaldehydePiperidineEthanol885

Table 1. Representative yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives.

Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine core is another vital heterocyclic system, often explored for its potential as an anticancer and antimicrobial agent.[5][6] A common and direct route to this scaffold involves the reaction of a pyrimidine bearing an ortho-functionalized nitrile with a suitable N-C-N synthon like guanidine.

Mechanistic Rationale

The reaction hinges on the nucleophilicity of guanidine and the electrophilicity of the pyrimidine-5-carbonitrile.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbon of the nitrile group. This step is typically catalyzed by a base like sodium ethoxide, which enhances the nucleophilicity of the guanidine.

  • Intramolecular Cyclization: The resulting amidine intermediate undergoes an intramolecular cyclization. The second amino group of the guanidine moiety attacks the C4-carbonyl carbon of the pyrimidine ring.

  • Dehydration: The cyclized intermediate then eliminates a molecule of water (dehydration) to form the stable, aromatic pyrimido[4,5-d]pyrimidine ring system.

This strategy provides a convergent and efficient pathway to highly functionalized pyrimido[4,5-d]pyrimidines.[7]

Mechanism_Pyrimido Mechanism for Pyrimido[4,5-d]pyrimidine Synthesis Start Pyrimidine Precursor + Guanidine Intermediate1 Amidine Intermediate Start->Intermediate1 Nucleophilic Attack on Nitrile Base Base (e.g., NaOEt) Base->Start catalysis Intermediate2 Cyclized Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct Pyrimido[4,5-d]pyrimidine Product Intermediate2->FinalProduct Dehydration (Aromatization)

Caption: Reaction pathway for guanidine-mediated pyrimidine annulation.

Experimental Protocol: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine

Objective: To synthesize 2,4-diamino-5,7-dimethylpyrimido[4,5-d]pyrimidin-8(7H)-one.

Materials:

  • This compound (1.0 mmol, 163 mg)

  • Guanidine hydrochloride (1.5 mmol, 143 mg)

  • Sodium ethoxide (2.0 mmol, prepared fresh or as a 21% solution in ethanol)

  • Absolute Ethanol (20 mL)

Procedure:

  • In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium (2.0 mmol, 46 mg) in absolute ethanol (15 mL) to prepare sodium ethoxide. Alternatively, use a commercial solution.

  • Add guanidine hydrochloride (1.5 mmol) to the sodium ethoxide solution and stir for 20 minutes at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 10-12 hours, monitoring by TLC (10:1 Dichloromethane:Methanol).

  • After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid.

  • Reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Pour the concentrated mixture into 50 mL of ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water (2 x 10 mL), and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.

Expected Outcome: An off-white to tan solid. Yield: 70-80%.

Data Summary
EntryN-C-N ReagentBaseSolventTime (h)Yield (%)
1GuanidineNaOEtEthanol1278
2UreaNaOEtEthanol2455
3ThioureaK₂CO₃DMF1072
4FormamideN/AFormamide1865[6]

Table 2. Comparison of conditions for the synthesis of pyrimido[4,5-d]pyrimidines.

General Experimental Workflow

The successful synthesis and isolation of target heterocycles rely on a systematic and robust workflow. The following diagram illustrates the key stages from reaction setup to final product characterization, ensuring reproducibility and high purity.

Workflow A 1. Reagent Preparation (Weighing, Solvent Addition) B 2. Reaction Setup (Inert Atmosphere, Reflux) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Work-up & Isolation (Cooling, Precipitation, Filtration) C->D Upon Completion E 5. Purification (Washing, Recrystallization) D->E F 6. Product Characterization (NMR, MS, M.P.) E->F

Caption: Standard laboratory workflow for heterocyclic synthesis.

Conclusion

This compound is a potent and versatile building block for constructing medicinally important fused heterocyclic systems. Through logical application of established reaction mechanisms such as domino Knoevenagel-Michael-cyclization and guanidine-mediated annulation, complex scaffolds like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines can be accessed efficiently. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to explore the full synthetic potential of this precursor in the quest for novel therapeutic agents.

References

  • Shaaban, M. R., & El-Sayed, N. N. E. (2015). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry and Pharmaceutical Research, 1-32. [Link]

  • Al-Romaigh, H. M., Al-Omair, M. A., El-Sayed, W. M., Al-Momani, A. R., Al-Subaiyel, A. M., Ibrahim, D. A., & El-Emam, A. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12085-12101. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(51), 49013-49023. [Link]

  • El-Gaby, M. S. A. (2001). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 166(1), 259-281. [Link]

  • Encinas, A., Avilés, P., & Liz, R. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4148. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 7-14. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazear, M. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 382-393. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazear, M. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 382-393. [Link]

  • Fadda, A. A., Abd El-Latif, E., Bondock, S., & Samir, A. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]

  • Sravanthi, S., & Manju, S. L. (2022). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

  • de Oliveira, C. S., Lages, G. P., Guedes, G. P., de Almeida, L. R. C., da Silva, A. B. F., de Melo, S. J., & de Lima, M. C. A. (2005). A simple approach for the synthesis of 2,6-diaryl-4-oxo-3,4-dihydropyrimidine-5-carbonitriles. Heterocyclic Communications, 11(6), 473-478. [Link]

  • Maleki, A., Ghamari, N., & Gholamzadeh, Z. (2022). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 12(1), 21109. [Link]

  • Kappe, C. O., & Shishkin, O. V. (2009). Transformation of oxygen-bridged pyrimidines with nitrogen nucleophiles and characterization of resulting products. Arkivoc, 2009(10), 79-86. [Link]

  • Kaur, R., & Johnson, J. (2015). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters, 56(23), 3045-3048. [Link]

  • Sharma, V., Kumar, V., & Singh, D. (2018). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 8(1), 1-10. [Link]

  • Al-Issa, S. A., & Al-Zaydi, K. M. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 8121-8137. [Link]

  • Maleki, A., & Ghamari, N. (2022). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Scientific Reports, 12(1), 23956. [Link]

  • Aher, J. S., Mankar, S. V., & Chaudhari, A. B. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-7. [Link]

  • Shuto, Y., Taniguchi, E., & Eto, M. (1975). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 19(2-3), 85-93. [Link]

  • Tolba, M. S., Kamal, A. M., & El-Nassag, M. A. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

Sources

Troubleshooting & Optimization

Recrystallization solvents for purifying 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of this compound via recrystallization. We will explore solvent selection strategies, troubleshoot common experimental challenges, and provide detailed protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and planning of the recrystallization process for pyrimidine derivatives.

Q1: What is the fundamental principle of recrystallization for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, while impurities remain either undissolved or in solution. As the solution slowly cools, the solubility of the target compound decreases, causing it to form pure crystals. The soluble impurities remain in the cooled solvent (the "mother liquor") and are separated by filtration.[1][2]

Q2: What characteristics define an ideal recrystallization solvent for my compound?

An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures (e.g., at or near the solvent's boiling point).[3]

  • Exhibit low solubility for the target compound at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[1][3]

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures , so they are removed during hot filtration or remain in the mother liquor, respectively.

  • Be chemically inert , meaning it does not react with the compound being purified.

  • Be sufficiently volatile to be easily removed from the purified crystals during the drying step.[1]

Q3: Which solvents are good starting points for this specific pyrimidine derivative?

For pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate, as well as solvent mixtures.[1] Several studies on related pyrimidine-5-carbonitrile compounds specifically report successful recrystallization from ethanol or ethanol-water mixtures .[4][5][6][7]

Given the structure of this compound, which contains both polar (oxo, nitrile, N-H) and non-polar (dimethyl) groups, a moderately polar protic solvent like ethanol is an excellent first choice. If solubility is too high in pure ethanol even when cold, a two-solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed.[8]

Q4: When should I use a two-solvent system instead of a single solvent?

A two-solvent system is ideal when no single solvent meets the criteria for effective recrystallization. This typically occurs when your compound is either too soluble or not soluble enough in common single solvents. The method involves a "good" solvent that readily dissolves the compound and a "poor" (or "anti-solvent") in which the compound is insoluble.[1] The two solvents must be miscible with each other.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization experiment.

Problem Probable Cause(s) Step-by-Step Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , preventing the solution from becoming saturated as it cools.[9][10] 2. The solution has become supersaturated , a metastable state where crystallization is kinetically hindered.[10][11]1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again.[10] 2. Induce Crystallization:     a) Scratch Method: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9][12]     b) Seeding: Add a tiny, pure crystal of the target compound (a "seed crystal") to the solution to initiate crystallization.[3][9]
Compound "Oils Out" as a Liquid 1. The solution is too concentrated or cooled too quickly , causing the compound to precipitate out of solution above its melting point.[11] 2. Significant impurities are present , which can depress the melting point of the mixture and inhibit crystal lattice formation.[9][10]1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[10][11] 2. Ensure Slow Cooling: Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., on a cork ring or insulated pad) before moving it to an ice bath. Very slow cooling can favor crystal formation over oiling.[10]
Low Recovery of Purified Product 1. Excess solvent was used during the initial dissolution step, keeping a significant portion of the product dissolved even after cooling.[9][12] 2. The compound has moderate solubility in the cold solvent.[9] 3. Premature crystallization occurred during hot filtration, leading to product loss on the filter paper.[11]1. Use Minimum Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9][12] You can attempt to recover more product by evaporating some solvent from the mother liquor to obtain a second crop of crystals.[9] 2. Maximize Precipitation: Ensure the solution is thoroughly chilled in an ice bath to minimize solubility.[1] If recovery is still poor, consider a different solvent in which the compound is less soluble when cold.[9] 3. Improve Hot Filtration: Use a pre-heated filter funnel and flask. Keep the solution at or near its boiling point during filtration. Using a slight excess of solvent can also help prevent this issue.[1][11]
Product is Still Impure After Recrystallization 1. The chosen solvent does not effectively differentiate between the target compound and the impurities due to similar solubility profiles.[13] 2. Insoluble impurities were not removed. 3. Colored impurities were adsorbed onto the crystal surface.1. Recrystallize Again: Perform a second recrystallization using a different solvent or solvent system with different polarity.[13] If impurities persist, an alternative purification method like column chromatography may be necessary.[13] 2. Perform Hot Filtration: If you observe insoluble particles in your hot solution, you must perform a hot gravity filtration step before allowing the solution to cool.[1][2] 3. Use Activated Charcoal: Add a small amount of decolorizing carbon to the hot solution before filtration to adsorb colored impurities.[2][8]
Recrystallization Troubleshooting Workflow

G cluster_start cluster_problems cluster_solutions start Recrystallization Outcome prob1 Problem: No Crystals Form start->prob1 prob2 Problem: Compound 'Oils Out' start->prob2 prob3 Problem: Low Recovery start->prob3 prob4 Problem: Product Still Impure start->prob4 sol1 Cause: Too much solvent / Supersaturation Solution: - Evaporate excess solvent - Scratch flask or add seed crystal prob1->sol1 sol2 Cause: Solution too concentrated / Impurities Solution: - Re-dissolve and add more hot solvent - Ensure very slow cooling prob2->sol2 sol3 Cause: Excess solvent / Premature crystallization Solution: - Use minimum hot solvent - Chill thoroughly in ice bath - Use pre-heated funnel for hot filtration prob3->sol3 sol4 Cause: Improper solvent / Impurities co-crystallize Solution: - Re-crystallize in a different solvent - Use activated charcoal for color - Perform hot filtration for solids prob4->sol4

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a generalized procedure. The choice of solvent and volumes should be optimized based on small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Gravity filter setup (funnel, fluted filter paper) - Optional

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the selected solvent and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[1] Avoid adding a large excess of solvent.[8]

  • Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding activated charcoal) are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it into the clean, hot flask.[1]

  • Crystallization: Remove the flask containing the clear solution from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor and soluble impurities.[1]

  • Drying: Transfer the crystals to a watch glass or drying dish and allow them to dry completely. For higher efficiency, dry the crystals under vacuum to remove all residual solvent.[1]

Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability Notes for Pyrimidine-5-carbonitrile
Ethanol 78.4Polar ProticExcellent starting point. Reported in the literature for similar compounds.[4][7] Good balance of polarity.
Methanol 64.7Polar ProticA good alternative to ethanol. Its lower boiling point makes it easier to remove, but solubility might be higher.[1]
Water 100Very Polar ProticMay be a suitable "poor" solvent in a mixture with ethanol or another miscible solvent.[5] Unlikely to be a good single solvent.
Ethyl Acetate 77.1Polar AproticA potential single solvent or "good" solvent in a mixture with a non-polar solvent like hexane.[1]
Acetone 56Polar AproticCan be effective, but its low boiling point may lead to rapid evaporation and premature crystallization during hot filtration.
Hexane 69Non-polarUnsuitable as a single solvent but can be an excellent "poor" solvent (anti-solvent) with ethyl acetate or acetone.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025).
  • Biocyclopedia. (2026).
  • University of Rochester, Department of Chemistry.
  • Al-Mokhtar, M. A., et al. (2024).
  • University of Rochester, Department of Chemistry.
  • Recrystallization1. (Source document, no specific publisher).
  • Recrystallization.pdf. (Source document, no specific publisher).
  • University of York, Chemistry Teaching Labs.
  • BenchChem. (2025).
  • CUNY.
  • RSC Education. (n.d.).
  • ResearchGate.
  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
  • Baluja, S., et al. (2016).
  • Crystallization Solvents.pdf. (Source document, no specific publisher).
  • BenchChem. 2,6-Dimethylpyrimidine-4-carbonitrile.
  • Karami, B., et al. (2020). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide)
  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • ResearchGate. (2024).

Sources

Technical Support Center: Stability of 2,6-Dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile

[1]

Subject: Stability Profile & Troubleshooting in Acidic Media Compound: 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile (CAS: 4774-34-9*) Note: Often referenced as 4-hydroxy-2,6-dimethylpyrimidine-5-carbonitrile due to keto-enol tautomerism.[1]

Diagnostic Triage: What are you observing?

Before proceeding, identify your primary failure mode.[1] In acidic media, this compound exhibits two distinct behaviors often confused by researchers: Chemical Degradation vs. Physical Phase Change .[1]

ObservationLikely Root CauseImmediate Action
New HPLC Peak (+18 Da) Partial Hydrolysis (Amide formation)Reduce temperature or acid concentration immediately.[1]
New HPLC Peak (+19/20 Da) Full Hydrolysis (Acid formation)Reaction has gone to completion; irreversible.[1]
Precipitation / Cloudiness pH-dependent Solubility ShockCheck pH.[1] You likely crossed the pKa threshold (protonation limit).[1]
Loss of UV Absorbance Ring Destruction (Rare)Only occurs in extreme oxidizing acids or presence of high-energy UV.[1]
Technical Deep Dive: The Mechanism of Instability

The pyrimidine ring itself is robust in dilute to moderate acids. The "instability" you observe is almost exclusively driven by the 5-cyano (nitrile) group .[1]

The Hydrolysis Pathway

In aqueous acidic media (pH < 3), the nitrile group undergoes acid-catalyzed hydrolysis.[1] This is a stepwise process:

  • Protonation: The nitrile nitrogen is weakly basic but can be protonated in strong acid.

  • Nucleophilic Attack: Water attacks the electrophilic carbon of the nitrile.

  • Tautomerization: The resulting imidic acid rearranges to the primary amide .

  • Further Hydrolysis: With heat and continued acid exposure, the amide hydrolyzes to the carboxylic acid .[2]

Critical Insight: The electron-withdrawing nature of the pyrimidine ring (enhanced by the 4-oxo and 2,6-dimethyl substitution pattern) makes the 5-cyano carbon highly electrophilic, accelerating this hydrolysis compared to aliphatic nitriles.[1]

HydrolysisPathwaycluster_0Critical Control PointNitrileStarting Material(5-CN)InterImidic AcidIntermediateNitrile->Inter+ H+, + H2OAmidePrimary Amide(5-CONH2)[M+18]Inter->AmideTautomerizationAcidCarboxylic Acid(5-COOH)[M+19]Amide->Acid+ H+, + H2O(Heat)

Figure 1: Stepwise acid-catalyzed hydrolysis pathway. The conversion from Amide to Acid usually requires elevated temperatures.[1]

Troubleshooting & FAQs
Q1: I see a precipitate forming when I acidify my reaction mixture. Is my compound decomposing?

Likely No. This is usually a solubility issue, not decomposition.[1]

  • Explanation: this compound exists in equilibrium between the keto (oxo) and enol (hydroxy) forms.[1] In basic conditions, it is deprotonated and soluble.[1] As you lower the pH, you pass through its isoelectric point or neutral state, where it is least soluble.[1]

  • The "Trap": If you go too acidic (pH < 1), the ring nitrogens protonate, and the compound may resolubilize as a salt, provided the counter-ion (e.g., Chloride, Sulfate) does not force precipitation.[1]

  • Solution: Verify the identity of the solid via LC-MS.[1] If the mass is unchanged, simply adjust the solvent system (add MeOH or DMSO) rather than discarding the batch.[1]

Q2: Can I use HCl to work up the reaction?

Yes, but with strict temperature controls.

  • Risk: Concentrated HCl is a classic reagent for converting nitriles to carboxylic acids.

  • Protocol: Use dilute HCl (1M or 2M) and keep the temperature below 5°C .

  • Warning: Do not reflux in HCl unless your goal is to synthesize 2,6-dimethyl-4-hydroxypyrimidine-5-carboxylic acid.[1]

Q3: My LC-MS shows a peak at M+18. What is it?

This is the amide intermediate (2,6-dimethyl-4-oxo-1H-pyrimidine-5-carboxamide).[1]

  • Cause: Your acidic conditions were strong enough to initiate hydrolysis but not strong enough (or hot enough) to drive it to the acid.

  • Fix: This transformation is irreversible. You cannot "dehydrate" the amide back to the nitrile in aqueous acid. You must purify the remaining nitrile or restart.

Experimental Protocols
Protocol A: Rapid Stability Screen (Go/No-Go Test)

Use this protocol to determine if your specific acidic buffer is safe for the compound.[1]

  • Preparation: Dissolve 5 mg of compound in 100 µL DMSO.

  • Challenge: Add 900 µL of the target acidic medium (e.g., 10% TFA, 1M HCl).

  • Incubation: Hold at intended process temperature (e.g., RT or 40°C) for 1 hour.

  • Analysis: Inject immediately onto HPLC (Reverse Phase, C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

    • Detection: UV at 254 nm.[3]

  • Criteria:

    • >98% Area Retention: Stable.

    • New Peak (approx. 1-2 min earlier retention): Hydrolysis occurring.[1]

Protocol B: Controlled Hydrolysis (If the Acid is Desired)

If your goal is actually to synthesize the carboxylic acid derivative:

  • Suspend the nitrile in 6M HCl .

  • Reflux (100°C) for 4–6 hours.

  • Monitor via TLC or LC-MS until the nitrile and amide peaks disappear.

  • Cool to 0°C. The carboxylic acid derivative often crystallizes out directly due to lower solubility of the acid form compared to the amide.

Decision Logic for Acidic Processing

Use this flowchart to determine the safe operating window for your experiments.

DecisionTreeStartStart: Acidic ProcessingRequired?TempCheckIs Temperature > 25°C?Start->TempCheckAcidConcIs Acid Conc > 2M?TempCheck->AcidConcNoDangerDANGER ZONEHigh Risk of Hydrolysis to AcidTempCheck->DangerYesTimeExposure Time > 2 Hours?AcidConc->TimeNoCautionCAUTIONMonitor for Amide (M+18)AcidConc->CautionYesSafeSAFE ZONEMinimal Hydrolysis RiskTime->SafeNoTime->CautionYes

Figure 2: Risk assessment logic for processing 5-cyanopyrimidines in acidic media.

References
  • Brown, D. J. (1962).[1] The Pyrimidines. Wiley-Interscience.[1] (Foundational text on pyrimidine stability and tautomerism).

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Mechanisms of nitrile hydrolysis).

  • ChemicalBook. (n.d.).[1] 4-Hydroxypyrimidine-5-carbonitrile Properties and Safety. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Acid-catalyzed hydrolysis mechanism of 5-substituted cytidines (Analogous reactivity). PubMed Central. Retrieved from

  • PubChem. (n.d.).[1] 2,6-Dimethylpyrimidine-4-carbonitrile Compound Summary. Retrieved from

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Determination of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile. This pyrimidine derivative, a key heterocyclic scaffold in medicinal chemistry, demands a precise and reliable analytical method to ensure the quality and safety of active pharmaceutical ingredients (APIs).[1] We will move beyond a simple recitation of steps to explore the rationale behind each decision, compare viable alternatives, and establish a self-validating protocol grounded in scientific first principles and regulatory expectations.

Foundational Strategy: Analyte Characterization and Initial Parameter Selection

A successful method development campaign begins not at the HPLC, but with a thorough understanding of the analyte. This compound is a polar, heterocyclic compound containing both hydrogen-bond donors and acceptors, along with basic nitrogen atoms. Its structure dictates its chromatographic behavior.

  • UV Absorbance Profile: The conjugated pyrimidine system is an excellent chromophore. A UV scan of a dilute solution (e.g., in methanol or acetonitrile) is the first experimental step. For this guide, we will assume a hypothetical UV maximum (λ-max) at 275 nm, a common region for such structures, which will be used for detection to ensure high sensitivity.[2]

  • Solubility and pKa: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile. The pyrimidine ring imparts a basic character (estimated pKa around 4-5). This is a critical parameter, as small changes in mobile phase pH around the pKa can significantly alter the analyte's ionization state and, consequently, its retention time.[3][4]

Based on these characteristics, Reversed-Phase HPLC (RP-HPLC) is the logical starting point, as it is well-suited for separating polar to moderately non-polar compounds.[5]

Comparative Method Development: A Multi-Factorial Approach

Method development is an iterative process of screening and optimization. We will compare key chromatographic parameters to arrive at a selective and efficient separation. The goal is to separate the main peak from any potential process impurities and degradation products.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Finalization cluster_3 Phase 4: Validation A Analyte Characterization (UV, pKa, Solubility) B Column Selection (C18, C8, Phenyl-Hexyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.8) B->C D Gradient Optimization (Slope, Time) C->D E Flow Rate & Temperature (1.0 mL/min, 30°C) D->E F Forced Degradation (Acid, Base, H2O2, Heat, Light) E->F G Peak Purity Assessment (PDA Detector) F->G H Final Method Selection G->H I Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) H->I cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze via Optimized HPLC-PDA Method Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Analyte 2,6-dimethyl-4-oxo-1H- pyrimidine-5-carbonitrile Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Sources

Mass Spectrometry Fragmentation of Pyrimidine-5-Carbonitriles: A Comparative Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for pyrimidine-5-carbonitriles , a critical scaffold in kinase inhibitor and antimicrobial drug discovery.

Executive Summary

In drug development, the pyrimidine-5-carbonitrile motif is favored for its metabolic stability and ability to form pi-stacking interactions in protein binding pockets. However, confirming this structure during metabolite identification or impurity profiling requires distinguishing it from isobaric or synthetic analogues (e.g., pyrimidine-5-carboxamides).

This guide compares the fragmentation performance of pyrimidine-5-carbonitriles against common structural alternatives under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a validated workflow for unambiguous identification.

Part 1: Ionization Source Selection (EI vs. ESI)

The choice of ionization source dictates the visibility of the diagnostic 5-cyano moiety.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for 5-CN Pyrimidines
Energy Transfer High (70 eV) – "Hard" IonizationLow (Thermal/Electric) – "Soft" IonizationEI is superior for structural fingerprinting; ESI for molecular weight confirmation.
Molecular Ion (

)
Often weak or absent due to ring instability.Prominent

or

.
Use ESI for initial detection of the intact nitrile.
Fragmentation Extensive in-source fragmentation. Promotes Retro-Diels-Alder (RDA) cleavage.Minimal in-source. Requires CID (Collision Induced Dissociation) for fragments.[1]EI provides the "map" of the ring structure; ESI-MS/MS is required for biological matrices.
Nitrile Stability The

bond is robust; fragmentation usually breaks the ring before the nitrile.
The nitrile often forms adducts (

) which complicates spectral interpretation.
EI yields cleaner diagnostic ring-cleavage ions.

Scientist’s Insight: For early-stage synthetic confirmation, EI-MS is the gold standard because the pyrimidine ring's inherent instability under electron impact yields a highly specific "fingerprint" of ring-opening ions (RDA products) that confirm the position of the nitrile group.

Part 2: Comparative Fragmentation Pathways

The core challenge is distinguishing the 5-cyano group from 5-halo or 5-carboxamide analogues. The electron-withdrawing nature of the cyano group directs fragmentation differently than electron-donating or bulky substituents.

The Diagnostic Mechanism: Retro-Diels-Alder (RDA) Cleavage

Unlike benzene rings, the pyrimidine ring is prone to Retro-Diels-Alder (RDA) cleavage under ionization. For pyrimidine-5-carbonitriles, this is the primary validation pathway.

  • Pathway A (RDA-1): Loss of HCN (27 Da) from the 1-2-3 position.

  • Pathway B (RDA-2): Loss of a nitrile radical (

    
    , 26 Da) – Rare in 5-CN pyrimidines due to strong 
    
    
    
    bond.
  • Pathway C (Ring Explosion): Complete ring degradation yielding

    
     fragments.
    
Comparison with Alternatives
Compound ClassPrimary Loss (Precursor

Product)
MechanismDiagnostic Value
Pyrimidine-5-Carbonitrile

RDA Cleavage . The ring breaks, ejecting neutral HCN. The CN substituent remains attached to the charged fragment.High. Confirms the N-heterocycle core.
Pyrimidine-5-Carboxamide

(Loss of 17)
Amide Cleavage . The side chain breaks before the ring.High. Distinguishes Amide from Nitrile easily.
5-Halo-Pyrimidine (Br/Cl)

Homolytic Cleavage . The weak C-Halogen bond breaks first.Medium. Isotope patterns (Br/Cl) are better diagnostics than fragmentation.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the specific Retro-Diels-Alder (RDA) fragmentation pathway for a generic 5-cyanopyrimidine. This pathway is the "fingerprint" used to confirm the 5-position substitution.

G M_Ion Molecular Ion (M+) [Pyrimidine-5-CN] Excited Vibrationally Excited Radical Cation M_Ion->Excited EI (70eV) RDA_Path Retro-Diels-Alder (RDA) Cleavage Excited->RDA_Path Ring Instability Fragment_A Fragment A [M - HCN]+. (Loss of N1-C2) RDA_Path->Fragment_A Major Pathway (Loss of 27 Da) Fragment_B Fragment B [M - RCN]+. (Loss of C4-N3) RDA_Path->Fragment_B Minor Pathway Sec_Decay Secondary Elimination (-CN Radical) Fragment_A->Sec_Decay High Energy

Caption: Figure 1: The characteristic Retro-Diels-Alder (RDA) fragmentation cascade for 5-cyanopyrimidines under Electron Ionization.

Part 4: Validated Experimental Protocol

To reproduce these comparative results, follow this self-validating LC-MS/MS workflow. This protocol ensures you can distinguish the 5-CN product from hydrolytic impurities (amide/acid).

Workflow: Structural Confirmation of Pyrimidine-5-Carbonitriles

Objective: Confirm 5-CN substitution and rule out 5-CONH2 hydrolysis products.

  • Sample Preparation:

    • Dissolve 0.1 mg of analyte in Acetonitrile (ACN) (Avoid Methanol to prevent nucleophilic attack on the nitrile).

    • Concentration: 10 µg/mL.

  • Instrument Setup (ESI-MS/MS):

    • Mode: Positive Ion (

      
      ).
      
    • Source Temp: 350°C (Nitriles are thermally stable).

    • Cone Voltage: 30V (Low enough to preserve M+, high enough to decluster).

  • Step-by-Step Acquisition:

    • Scan 1 (Full Scan): Verify Parent Ion.

      • Expectation:

        
         for Nitrile.
        
      • Check: If

        
         is observed, suspect hydrolysis to Amide .
        
    • Scan 2 (Product Ion Scan): Apply Collision Energy (CE) ramp (15-45 eV).

    • Scan 3 (Precursor Ion Scan): Set Q3 to m/z 27 (HCN) or specific ring fragment. This filters for the pyrimidine core.

  • Data Validation Criteria (The "Trust" Check):

    • Criterion A: Presence of

      
       peak (Loss of HCN from ring).
      
    • Criterion B: Absence of

      
       peak (Loss of 
      
      
      
      ). If -17 is present, your sample contains the Amide analogue.

References

  • Parmar, J. M., et al. (2012).[2] Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research. Link

  • BenchChem Technical Support. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem. Link

  • NIST Mass Spec Data Center. (2023). Pyrimidine, 4-methyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Link

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Link

Sources

A Comparative Guide to the Identification of 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile: Beyond the Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount. This guide provides a senior application scientist's perspective on the analytical standards for 2,6-dimethyl-4-oxo-1H-pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While melting point determination remains a foundational technique, a multi-faceted analytical approach is essential for robust characterization. This document will explore the utility of melting point standards in the context of more definitive spectroscopic and chromatographic methods.

The Enduring Relevance of Melting Point in Compound Identification

It is crucial to understand that while melting point is a valuable preliminary identification tool, it is not an absolute confirmation of structure. Isomers and polymorphs can exhibit similar melting points. Therefore, melting point data should always be corroborated with more structurally informative techniques.

Comparative Analysis: Melting Point vs. Spectroscopic and Chromatographic Techniques

A comprehensive identification strategy for this compound integrates melting point analysis with a suite of advanced analytical methods. The following table compares the utility of these techniques:

Analytical Technique Information Provided Advantages Limitations
Melting Point Determination Purity assessment, preliminary identification.Rapid, inexpensive, sensitive to impurities.Not specific for structural confirmation, can be influenced by crystal packing.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups (e.g., C=O, C≡N, N-H, C-H).Provides a unique molecular fingerprint, non-destructive.Does not provide information on the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the molecular structure, including the number and connectivity of atoms.Provides unambiguous structural elucidation.Higher cost of instrumentation, requires deuterated solvents.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High sensitivity and resolution for separating impurities.Requires method development, does not provide direct structural information without a mass spectrometer detector.

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a modern melting point apparatus.[1][2][3]

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample column should be 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.

  • Repeat: For accuracy, repeat the measurement at least two more times and calculate the average melting point range.

Protocol 2: Identification by FT-IR Spectroscopy

This protocol provides a general procedure for acquiring an FT-IR spectrum of a solid sample.

Materials:

  • Dry sample of this compound

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Characteristic FT-IR Bands for this compound:

  • ~3200-3000 cm⁻¹: N-H stretching vibration from the pyrimidine ring.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

  • ~2230-2210 cm⁻¹: C≡N stretching vibration of the nitrile group.

  • ~1700-1650 cm⁻¹: C=O stretching vibration of the keto group.[4]

  • ~1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.[5]

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the general steps for obtaining a ¹H NMR spectrum.

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.

Expected ¹H NMR Signals for this compound (in DMSO-d₆):

  • A singlet for the N-H proton of the pyrimidine ring (chemical shift will vary depending on concentration and temperature).

  • Two singlets for the two non-equivalent methyl groups attached to the pyrimidine ring.

Protocol 4: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of a pyrimidine derivative using reversed-phase HPLC.[6]

Materials:

  • Sample of this compound

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as needed.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).

    • Gradient: A typical gradient could be 10-90% B over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the comprehensive identification of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Identification cluster_confirmation Structural Confirmation cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP FTIR FT-IR Spectroscopy MP->FTIR If pure NMR ¹H & ¹³C NMR Spectroscopy FTIR->NMR HPLC HPLC Analysis NMR->HPLC Final_Report Comprehensive Analytical Report HPLC->Final_Report

Caption: Workflow for the comprehensive identification and purity assessment of a synthesized compound.

Conclusion

The identification of this compound, like any compound in drug discovery, necessitates a rigorous and multi-faceted analytical approach. While melting point determination serves as a valuable and accessible tool for preliminary assessment of purity, it is imperative to supplement this data with more definitive spectroscopic and chromatographic techniques. The integration of FT-IR, NMR, and HPLC provides a self-validating system that ensures the structural integrity and purity of the compound, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective therapeutics.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Melting point determination. (n.d.).
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.